Cas no 941893-97-6 (N-cyclopentyl-N'-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-7-yl)ethanediamide)

N-cyclopentyl-N'-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-7-yl)ethanediamide 化学的及び物理的性質
名前と識別子
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- N-cyclopentyl-N'-(1-methylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)oxamide
- N-cyclopentyl-N'-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-7-yl)ethanediamide
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- インチ: 1S/C17H23N3O4S/c1-25(23,24)20-10-4-5-12-8-9-14(11-15(12)20)19-17(22)16(21)18-13-6-2-3-7-13/h8-9,11,13H,2-7,10H2,1H3,(H,18,21)(H,19,22)
- InChIKey: UFURHIVMJRCHLB-UHFFFAOYSA-N
- SMILES: C(NC1CCCC1)(=O)C(NC1=CC2=C(C=C1)CCCN2S(C)(=O)=O)=O
N-cyclopentyl-N'-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-7-yl)ethanediamide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F2786-0002-20μmol |
N-cyclopentyl-N'-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-7-yl)ethanediamide |
941893-97-6 | 90%+ | 20μl |
$79.0 | 2023-05-16 | |
Life Chemicals | F2786-0002-1mg |
N-cyclopentyl-N'-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-7-yl)ethanediamide |
941893-97-6 | 90%+ | 1mg |
$54.0 | 2023-05-16 | |
Life Chemicals | F2786-0002-100mg |
N-cyclopentyl-N'-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-7-yl)ethanediamide |
941893-97-6 | 90%+ | 100mg |
$248.0 | 2023-05-16 | |
Life Chemicals | F2786-0002-20mg |
N-cyclopentyl-N'-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-7-yl)ethanediamide |
941893-97-6 | 90%+ | 20mg |
$99.0 | 2023-05-16 | |
Life Chemicals | F2786-0002-50mg |
N-cyclopentyl-N'-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-7-yl)ethanediamide |
941893-97-6 | 90%+ | 50mg |
$160.0 | 2023-05-16 | |
Life Chemicals | F2786-0002-3mg |
N-cyclopentyl-N'-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-7-yl)ethanediamide |
941893-97-6 | 90%+ | 3mg |
$63.0 | 2023-05-16 | |
Life Chemicals | F2786-0002-25mg |
N-cyclopentyl-N'-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-7-yl)ethanediamide |
941893-97-6 | 90%+ | 25mg |
$109.0 | 2023-05-16 | |
Life Chemicals | F2786-0002-75mg |
N-cyclopentyl-N'-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-7-yl)ethanediamide |
941893-97-6 | 90%+ | 75mg |
$208.0 | 2023-05-16 | |
Life Chemicals | F2786-0002-10mg |
N-cyclopentyl-N'-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-7-yl)ethanediamide |
941893-97-6 | 90%+ | 10mg |
$79.0 | 2023-05-16 | |
Life Chemicals | F2786-0002-5μmol |
N-cyclopentyl-N'-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-7-yl)ethanediamide |
941893-97-6 | 90%+ | 5μl |
$63.0 | 2023-05-16 |
N-cyclopentyl-N'-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-7-yl)ethanediamide 関連文献
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Jing Huang,Chang-an Tao,Qi An,Weixia Zhang,Yiguang Wu,Xuesong Li,Dezhong Shen,Guangtao Li Chem. Commun., 2010,46, 967-969
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Jukuan Zheng,Sibai Xie,Fei Lin,Geng Hua,Tianyi Yu,Darrell H. Reneker Polym. Chem., 2013,4, 2215-2218
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Serena Gargiulo,Diederik J. Opperman,Ulf Hanefeld,Isabel W. C. E. Arends,Frank Hollmann Chem. Commun., 2012,48, 6630-6632
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Yuhang Guo,Zhihong Yang,Yan Cheng,Luyuan Pual Wang,Baoshan Zhang,Yue Zhao,Zhichuan J. Xu,Guangbin Ji J. Mater. Chem. C, 2017,5, 491-512
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5. 4-Nitrophenyl activated esters are superior synthons for indirect radiofluorination of biomolecules†Peter D. Roselt RSC Med. Chem., 2020,11, 919-922
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Qi Chen,Yin-Shan Meng,Yi-Quan Zhang,Shang-Da Jiang,Hao-Ling Sun,Song Gao Chem. Commun., 2014,50, 10434-10437
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Zhiyao Duan,Yuanyuan Li,Janis Timoshenko,Samuel T. Chill,Rachel M. Anderson,David F. Yancey,Anatoly I. Frenkel,Richard M. Crooks,Graeme Henkelman Catal. Sci. Technol., 2016,6, 6879-6885
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Marc Sutter,Wissam Dayoub,Estelle Métay,Yann Raoul,Marc Lemaire Green Chem., 2013,15, 786-797
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Jiang-Lin Wang,Lu Zhang,Lian-Xun Gao,Ji-Lei Chen,Te Zhou,Feng-Lei Jiang J. Mater. Chem. B, 2021,9, 8639-8645
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Xiang Xiao,Jiguo Tu,Zheng Huang,Shuqiang Jiao Phys. Chem. Chem. Phys., 2021,23, 10326-10334
N-cyclopentyl-N'-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-7-yl)ethanediamideに関する追加情報
N-Cyclopentyl-N'-(1-Methanesulfonyl-1,2,3,4-Tetrahydroquinolin-7-Yl)Ethanediamide: A Comprehensive Overview
The compound with CAS No. 941893-97-6, known as N-cyclopentyl-N'-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-7-yl)ethanediamide, is a complex organic molecule that has garnered attention in the field of organic chemistry and pharmacology. This compound is notable for its unique structure and potential applications in drug development. The methanesulfonyl group attached to the tetrahydroquinoline ring introduces interesting electronic and steric properties, which may influence its reactivity and bioavailability.
Recent studies have highlighted the importance of tetrahydroquinoline derivatives in medicinal chemistry due to their ability to interact with various biological targets. The cyclopentyl group in this compound adds bulkiness to the molecule, potentially enhancing its stability and solubility. This combination of structural features makes N-cyclopentyl-N'-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-7-yl)ethanediamide a promising candidate for further exploration in therapeutic areas such as oncology and neurodegenerative diseases.
One of the key aspects of this compound is its synthesis methodology. Researchers have employed advanced techniques such as Suzuki coupling and Buchwald-Hartwig amination to construct its intricate framework. These methods not only ensure high yields but also allow for fine-tuning of the molecule's properties. The use of ethanediamide as a linker provides flexibility in modifying the molecule's functionality without compromising its core structure.
From an analytical standpoint, the compound has been characterized using a variety of spectroscopic techniques. Nuclear magnetic resonance (NMR) spectroscopy has been instrumental in confirming the stereochemistry and connectivity of the molecule. Additionally, mass spectrometry (MS) has provided insights into its fragmentation patterns under different conditions. These analyses are crucial for understanding how the compound behaves under physiological conditions.
The biological evaluation of N-cyclopentyl-N'-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-7-yl)ethanediamide has revealed intriguing results. In vitro assays have demonstrated moderate activity against several cancer cell lines, suggesting potential antiproliferative effects. Furthermore, preliminary pharmacokinetic studies indicate that the compound exhibits reasonable absorption and distribution properties in preclinical models.
Looking ahead, there is significant interest in exploring the mechanism of action of this compound at a molecular level. Advanced computational methods such as molecular docking and dynamics simulations are being utilized to predict how it interacts with target proteins. These studies are expected to provide valuable insights into optimizing its efficacy and minimizing off-target effects.
In conclusion, N-cyclopentyl-N'-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-7-yl)ethanediamide represents a compelling example of how modern organic synthesis can yield molecules with diverse biological profiles. Its unique structure and promising preliminary results underscore its potential as a lead compound for drug discovery efforts.
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